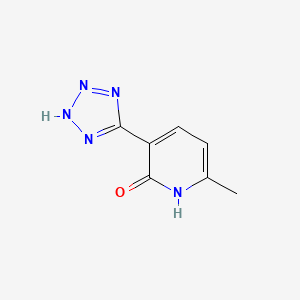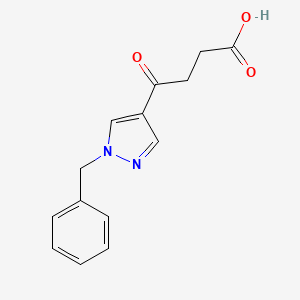
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, also known as MTHP or MTHPD, is an organic compound belonging to the class of pyridines. It has been studied extensively due to its potential applications in various scientific fields, particularly in the fields of drug design and medicinal chemistry. MTHP is of particular interest due to its unique structure, which consists of a pyridine ring attached to a tetrazole ring. This structure makes MTHP an attractive candidate for a wide range of applications, from drug design to medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is not yet fully understood. However, it is believed that the unique structure of this compound allows it to interact with a variety of biological targets, such as enzymes, receptors, and transporters. This interaction is thought to be responsible for the observed biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and antibiotic properties. Furthermore, this compound has been shown to have an effect on the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. Second, its unique structure allows it to interact with a variety of biological targets, making it a useful tool for drug discovery and medicinal chemistry. However, there are some limitations to using this compound in laboratory experiments. For example, its structure makes it difficult to purify, and its reactivity can lead to unwanted side reactions.
Zukünftige Richtungen
Given the potential applications of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, there are a number of future directions that could be explored. For example, further research could be conducted to explore the full range of biological activities of this compound, as well as its potential for drug design and medicinal chemistry. Additionally, further research could be conducted to explore the use of this compound as a starting material for the synthesis of other bioactive molecules. Finally, further research could be conducted to improve the synthesis and purification of this compound, as well as to develop methods to reduce its reactivity.
Synthesemethoden
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one can be synthesized using a variety of methods. The most common method involves the reaction of a pyridine compound with a tetrazole compound in the presence of an acid catalyst. This reaction produces an intermediate product, which is then converted to the desired this compound product. Other methods, such as the use of a Grignard reagent, have also been reported.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been studied extensively due to its potential applications in various scientific fields. In particular, this compound has been used as a starting material in the synthesis of a variety of bioactive molecules, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. Furthermore, this compound has been used as a building block in the synthesis of novel compounds for drug design and medicinal chemistry.
Eigenschaften
IUPAC Name |
6-methyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4-2-3-5(7(13)8-4)6-9-11-12-10-6/h2-3H,1H3,(H,8,13)(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQMDDMOGRSRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249979 | |
| Record name | 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13600-29-8 | |
| Record name | 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)

![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)

![2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide](/img/structure/B6597129.png)



![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)
![3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B6597168.png)
![7-methyl-1-[(7-methyloctyl)oxy]octane](/img/structure/B6597179.png)